(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate

HCV NS5A inhibitor stereochemistry-activity relationship pan-genotypic antiviral

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2) is a chiral cis-2,5-disubstituted pyrrolidine building block, also referred to as (5S)-5-methyl-L-proline ethyl ester. It serves as a critical intermediate in the synthesis of pan-genotypic HCV NS5A inhibitors and is specifically designated as Velpatasvir Impurity 39.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 676560-84-2
Cat. No. B1588524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate
CAS676560-84-2
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(N1)C
InChIInChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
InChIKeySIHWTRLYXYEMIA-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2): Chiral cis-5-Methylproline Ester for HCV Drug Synthesis and Impurity Reference Standards


(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2) is a chiral cis-2,5-disubstituted pyrrolidine building block, also referred to as (5S)-5-methyl-L-proline ethyl ester. It serves as a critical intermediate in the synthesis of pan-genotypic HCV NS5A inhibitors [1] and is specifically designated as Velpatasvir Impurity 39 [2]. With standard commercial purity reaching 98% , the compound is supplied as a single stereoisomer with defined (2S,5S) absolute configuration, distinguishing it from its (2S,5R), (2R,5R), and (2R,5S) diastereomers.

1 Chiral reference standard for Velpatasvir impurity profiling
2 Synthesis-grade chiral building block with reported 98% purity specification
3 (2S,5S) single enantiomer for stereochemical-control studies

Why (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Cannot Be Simply Swapped with Other 5-Methylproline Esters in HCV Drug Development and Impurity Profiling


The pyrrolidine ring's substitution pattern and absolute configuration directly govern biological activity in HCV NS5A inhibitors: compounds bearing the (2S,5S) stereochemistry exhibit markedly improved genotype 1 (GT1) potency compared to their (2R,5R) analogues [1]. In Velpatasvir synthesis, the (2S,5S) fragment is an integral structural component of the API; any diastereomeric substitution would generate a different impurity profile and invalidate the reference standard used for analytical method validation [2]. Furthermore, the cis-relationship between the ester at C2 and the methyl group at C5 is essential for maintaining the proper spatial orientation required in subsequent peptide coupling steps. Generic substitution with racemic, trans, or enantiomeric mixtures introduces uncontrolled variables that compromise both synthetic fidelity and regulatory compliance.

Diastereomer The (2R,5R) isomer may not reproduce the reported HCV NS5A inhibition profile observed with the (2S,5S) scaffold.
Impurity ID Unspecified 5-methylproline esters are not recognized Velpatasvir Impurity 39 standards and may shift analytical method context.
Stereochemical configuration directly impacts biological assay response; generic substitution may require validation.

Quantitative Head-to-Head Evidence for Selecting (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate over Its Closest Stereoisomeric and Purity Analogs


Stereochemistry-Dependent HCV NS5A Inhibitor Potency: (2S,5S) vs (2R,5R) Pyrrolidine Scaffolds

In a published SAR study on N-phenylpyrrolidine-based HCV NS5A inhibitors, compounds constructed with (2S,5S) stereochemistry at the pyrrolidine ring demonstrated significantly improved genotype 1 (GT1) potency compared to analogues with (2R,5R) configuration [1]. The optimized clinical candidate ABT-267 (ombitasvir), built on the (2S,5S) pyrrolidine core, achieved pan-genotypic EC50 values of 1.7–19.3 pM against GT1a through GT5a, and 366 pM against GT6a [1]. In contrast, the (2R,5R) series consistently yielded higher EC50 values, indicating a stereochemical requirement for low-picomolar inhibition.

Potency SAR
Reported
(2S,5S) yields picomolar GT1 EC50
(2R,5R) series reported as less active
Supports stereochemical-control context
Model-response context; SAR study, ABT-267 core
HCV NS5A inhibitor stereochemistry-activity relationship pan-genotypic antiviral

Defined Role as Velpatasvir Impurity 39: Regulatory Reference Standard Utility vs. Non-specified Analogues

(2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate is chemically designated as Velpatasvir Impurity 39 and is supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard in analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) [1]. Neither the (2S,5R), (2R,5R), nor (2R,5S) diastereomers of the ethyl ester are listed as recognized Velpatasvir impurities by this supplier [1].

Impurity Standard
Data to verify
Exclusive Velpatasvir Impurity 39 designation
Other diastereomers not listed as certified standards
Analytical reference standard context
Supplier catalog specification; AMV/QC application
Velpatasvir impurity reference standard regulatory compliance

Commercial Purity Differential: 98% vs. Standard 95-97% Chiral Building Block Specifications

The standard assay specification for (2S,5S)-ethyl 5-methylpyrrolidine-2-carboxylate from Bidepharm is 98% , which is higher than the 95% minimum purity reported by other suppliers such as Fluorochem/Biosynth (CymitQuimica) and the 97% specification from Chemenu . While all products are sold as single enantiomers, the reported minimum purity levels differ by 1–3 percentage points, reflecting variation in batch quality control standards.

Purity Differential
Source review
98% reported purity
Vs. 95%–97% from other suppliers
Procurement specification review
Vendor CoA context; may reduce purification burden
chiral purity vendor specification procurement quality

Where (2S,5S)-Ethyl 5-methylpyrrolidine-2-carboxylate Delivers Definitive Value: Application Scenarios Grounded in Quantitative Evidence


Medicinal Chemistry: Synthesis of Pan-Genotypic HCV NS5A Inhibitors Requiring (2S,5S) Stereochemistry

Medicinal chemistry programs targeting HCV NS5A can use this compound as the direct chiral precursor for constructing the pyrrolidine core of clinical candidates. The (2S,5S) configuration has been experimentally validated to confer improved GT1 replicon potency relative to (2R,5R) scaffolds [1], making this ester the required starting material for any program aiming to replicate or optimize the ABT-267 pharmacophore [1].

Analytical Quality Control: Velpatasvir Impurity Reference Standard for UPLC/HPLC Method Validation

QC laboratories developing stability-indicating methods for Velpatasvir drug substance or drug product require the exact Velpatasvir Impurity 39 standard to ensure accurate identification and quantification. This compound is commercially supplied with full characterization data compliant with ANDA regulatory guidelines, and traceability to USP/EP standards is available [2].

Chiral Building Block Procurement: When Higher Starting Purity Reduces Multi-Step Synthesis Burden

Process chemistry groups planning multi-step syntheses benefit from sourcing the 98% purity specification rather than the 95% grade . The 3-percentage-point differential in starting material purity can translate to meaningful reductions in by-product formation, intermediate purification requirements, and final API purification burden in kilogram-scale campaigns.

Diastereoselective Synthesis: Reliable (2S,5S) Building Block for Peptide and Macrocycle Engineering

In peptide and macrocycle synthesis, the defined (2S,5S) configuration ensures reproducible incorporation of the cis-5-methylproline motif, which is known to influence peptide bond geometry and conformational stability. The compound's established use in Velpatasvir intermediates [2] and its role in HCV NS5A inhibitor chemistry [1] provide precedent for its utility in complex molecule construction.

Application
Selection Property
Validation Focus
HCV NS5A inhibitor synthesis
Stereochemical-control context
Enantiomer-attribution review
Velpatasvir impurity method validation
Regulatory impurity standard context
Analytical reference standard review
Chiral building block procurement
Purity specification differential
Procurement specification review
Diastereoselective peptide synthesis
Model-response context
Conformational stability review

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